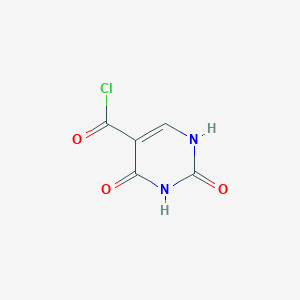

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride

Description

Properties

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-3(9)2-1-7-5(11)8-4(2)10/h1H,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMPRUFAFLOKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511425 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3346-68-7 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 2,4-Dioxo-1H-pyrimidine-5-carboxylic Acid

The most straightforward and classical approach involves the chlorination of the carboxylic acid using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride (COCl)₂. The reaction typically proceeds via the formation of an acyl chloride intermediate.

-

- The uracil-5-carboxylic acid is suspended or dissolved in an inert solvent such as dichloromethane or chloroform.

- Thionyl chloride is added dropwise under cooling conditions.

- The mixture is stirred at room temperature or gently heated to reflux until gas evolution ceases, indicating reaction completion.

- Excess thionyl chloride and solvent are removed under reduced pressure to yield the acid chloride.

-

$$

\text{2,4-dioxo-1H-pyrimidine-5-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$ -

- The reaction is sensitive to moisture; anhydrous conditions are essential.

- Purification often involves distillation or recrystallization.

Carbonyldiimidazole (CDI) Activation Followed by Chlorination

An alternative method involves first activating the carboxylic acid with carbonyldiimidazole to form an acyl imidazole intermediate, which can then be converted to the acid chloride.

-

- The uracil-5-carboxylic acid is reacted with CDI in an aprotic solvent such as dimethylformamide (DMF) at room temperature.

- After formation of the acyl imidazole (monitored by TLC), a chlorinating agent such as thionyl chloride or oxalyl chloride is added.

- The reaction mixture is stirred until completion, followed by workup to isolate the acid chloride.

-

- This method can improve yields and reduce side reactions.

- It allows for milder reaction conditions.

Direct Conversion from Esters via Chlorination

Esters of 2,4-dioxo-1H-pyrimidine-5-carboxylic acid can also be converted to the acid chloride by treatment with chlorinating agents, often requiring harsher conditions or longer reaction times.

- Example:

- Methyl or ethyl esters are reacted with thionyl chloride under reflux.

- The ester is converted to the acid chloride with elimination of the corresponding alcohol.

Data Table: Summary of Preparation Conditions and Yields

| Method | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct chlorination with SOCl₂ | Thionyl chloride, anhydrous | DCM or chloroform | Room temp to reflux | 2–6 hours | 70–85 | Requires dry conditions |

| CDI activation + chlorination | CDI then SOCl₂ or (COCl)₂ | DMF, then DCM | RT for CDI, reflux for chlorination | Overnight | 75–90 | Higher purity, mild conditions |

| Ester chlorination | SOCl₂ | Neat or solvent | Reflux | 4–8 hours | 60–75 | Longer reaction times needed |

Research Findings and Analysis

A 2015 study on uracil-5-carboxylic acid derivatives demonstrated efficient conversion to acid chlorides using thionyl chloride with yields up to 85% under anhydrous conditions, highlighting the importance of moisture exclusion for optimal results.

The use of carbonyldiimidazole as a coupling reagent for amide formation from 5-carboxyuracil derivatives was reported to proceed via an acyl imidazole intermediate formed within 2 hours, followed by reaction with amines overnight. This suggests that CDI activation is a practical route for acid chloride formation when combined with subsequent chlorination.

Patents and synthetic protocols for related pyrimidine derivatives emphasize the use of thionyl chloride and phosphorus pentachloride as standard chlorinating agents for preparing acid chlorides from pyrimidine carboxylic acids, with careful control of temperature and reaction time to minimize decomposition.

The sensitivity of the pyrimidine ring to harsh conditions necessitates mild reaction conditions where possible, favoring CDI activation methods or controlled chlorination reactions.

Summary and Recommendations

The preferred and most widely used method for preparing this compound is the chlorination of the corresponding carboxylic acid using thionyl chloride under anhydrous conditions.

For improved yields and milder conditions, a two-step approach involving carbonyldiimidazole activation followed by chlorination is recommended.

Ester precursors can be converted to the acid chloride but generally require more forcing conditions.

Strict moisture control and temperature regulation are critical for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfonyl chloride derivative.

Scientific Research Applications

Medicinal Chemistry

2,4-Dioxo-1H-pyrimidine-5-carbonyl chloride serves as a building block in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as:

- Antiviral Agents: Some derivatives exhibit activity against viral infections by inhibiting viral replication mechanisms.

- Antibacterial Compounds: Research indicates that modifications of this compound can lead to effective antibacterial agents targeting specific bacterial enzymes.

- Anti-inflammatory Drugs: Certain derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition. For instance:

- It has been reported to interact with dihydrofolate reductase, an enzyme critical for DNA synthesis, making it a candidate for developing anticancer drugs .

- Research has demonstrated its potential as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in lipid metabolism .

Material Science

In addition to biological applications, this compound is used in the development of advanced materials. Its unique chemical properties allow it to be employed in creating polymers and other materials with specialized functions.

Case Study 1: Antiviral Activity

A study explored the antiviral properties of modified pyrimidine derivatives based on this compound. Results indicated that specific substitutions enhanced antiviral efficacy against herpes simplex virus (HSV) by targeting viral replication pathways .

Case Study 2: Anti-inflammatory Effects

Research into the anti-inflammatory effects of pyrimidine derivatives showed that compounds derived from this compound significantly inhibited COX enzymes. The structure–activity relationship (SAR) analysis revealed that electron-donating groups at specific positions increased anti-inflammatory potency .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrimidine core with two keto groups and carbonyl chloride | Antiviral, antibacterial, anti-inflammatory |

| Uracil | Pyrimidine base without keto groups | Limited biological activity |

| 4-Amino-pyrimidine derivatives | Amino group substitution | Enhanced antibacterial activity |

Mechanism of Action

The mechanism of action of 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The pathways involved include the inhibition of thymidylate synthase and dihydrofolate reductase, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride and its analogs:

Research Findings and Data Analysis

Spectroscopic Characterization

- NMR Data : The ^1H NMR spectrum of reveals aromatic proton signals at δ 7.15–8.23 ppm and exchangeable NH protons at δ 10.41 and 11.43 ppm, confirming its structural integrity .

Biological Activity

2,4-Dioxo-1H-pyrimidine-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 192.56 g/mol

- CAS Number : 5511-75-1

This compound features a pyrimidine ring with two carbonyl groups at positions 2 and 4, and a carbonyl chloride group at position 5, which is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The carbonyl chloride moiety allows the compound to participate in nucleophilic substitution reactions, making it a potential inhibitor of enzymes involved in various metabolic pathways.

Enzyme Inhibition

Research indicates that derivatives of pyrimidine compounds can act as inhibitors for several enzymes, including:

- Dihydrofolate Reductase : Inhibitors in this category can disrupt folate metabolism, which is essential for DNA synthesis.

- Poly(ADP-ribose) polymerases (PARP) : Compounds similar to this compound have shown promising results as PARP inhibitors, which are beneficial in cancer therapy by enhancing the efficacy of DNA-damaging agents .

Anticancer Properties

A study highlighted the synthesis of various pyrimidine derivatives that exhibited significant anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Preliminary studies suggest that related compounds may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition could lead to reduced production of inflammatory mediators, indicating potential applications in treating inflammatory diseases .

Data Tables

| Biological Activity | Target Enzyme/Pathway | Reference |

|---|---|---|

| Anticancer | PARP | |

| Anti-inflammatory | COX-1, COX-2 | |

| Enzyme Inhibition | Dihydrofolate reductase |

Case Studies

- Synthesis and Evaluation : A series of studies synthesized pyrano[2,3-d]pyrimidine derivatives based on the structural framework of this compound. These derivatives were evaluated for their inhibitory effects on PARP-1 and demonstrated promising anti-cancer activity against various cell lines .

- Inhibition Studies : Another study focused on the inhibition of COX enzymes by pyrimidine derivatives. The synthesized compounds showed selective inhibition towards COX-2 over COX-1, suggesting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride?

- Methodological Answer : The compound can be synthesized via chlorination of the corresponding carboxylic acid derivative using phosphoryl chloride (POCl₃) under reflux. Key parameters include maintaining anhydrous conditions, stoichiometric excess of POCl₃ (3–5 equivalents), and reaction monitoring via TLC. Post-reaction, excess POCl₃ is quenched with ice-water, and the product is extracted using dichloromethane. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields the carbonyl chloride .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of spectral methods is recommended:

- ¹H/¹³C NMR : Confirm the pyrimidine ring structure and carbonyl chloride moiety (δ ~160–170 ppm for carbonyl carbon).

- FT-IR : Detect C=O stretches (~1750 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) from the uracil-like core.

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 203.0).

Cross-referencing with computational data (e.g., DFT-calculated NMR shifts) enhances reliability .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to its hydrolytic sensitivity, store under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., dry DCM). Use sealed amber vials to prevent light-induced degradation. For short-term use (<1 week), –4°C storage is acceptable. Always handle in a fume hood with nitrile gloves and protective eyewear .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

- Methodological Answer : Contradictions in bond lengths/angles (e.g., carbonyl vs. sulfonyl substituents) require high-resolution X-ray diffraction (HR-XRD) paired with SHELX refinement. For example, SHELXL can model disorder in the pyrimidine ring using constraints for thermal parameters. Validate against computational models (DFT-optimized geometries) to distinguish experimental artifacts from true structural features .

Q. What strategies mitigate side reactions during nucleophilic substitutions with amines/alcohols?

- Methodological Answer : To minimize hydrolysis or over-alkylation:

- Use Schlenk techniques for moisture-sensitive reactions.

- Employ mild bases (e.g., Et₃N) in stoichiometric ratios.

- Monitor reaction progress via in-situ IR to detect intermediate acyl chlorides.

For sterically hindered nucleophiles, microwave-assisted synthesis (60–80°C, 30 min) improves yields .

Q. How can researchers analyze competing reaction pathways in the presence of multiple electrophilic sites?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C at C-5) to track regioselectivity. Kinetic studies (variable-temperature NMR) combined with DFT calculations (activation energies for carbonyl vs. pyrimidine ring reactivity) clarify dominant pathways. Competitive experiments with substituted nucleophiles (e.g., para- vs. meta-substituted anilines) further elucidate electronic effects .

Q. What experimental designs address discrepancies in reported biological activity for pyrimidine derivatives?

- Methodological Answer : Standardize assays using:

- Dose-response curves (IC₅₀ comparisons across studies).

- Control compounds (e.g., 5-fluorouracil for cytotoxicity benchmarks).

- Metabolic stability tests (microsomal incubation to account for degradation).

Cross-validate results with orthogonal methods (e.g., SPR binding assays vs. cell viability) to rule out assay-specific artifacts .

Data Contradiction Analysis

Q. How to resolve conflicting melting points reported for derivatives?

- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Perform:

- DSC/TGA : Differentiate polymorphs via endothermic peaks.

- Recrystallization : Test multiple solvents (e.g., EtOH vs. DMF/water) to isolate pure phases.

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

- Methodological Answer : Beyond standard PPE:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.